molecular formula C13H17BN2O3 B1421157 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1247726-68-6

5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No. B1421157
CAS RN: 1247726-68-6
M. Wt: 260.1 g/mol
InChI Key: JWCPQLRMUARVHW-UHFFFAOYSA-N
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Description

“5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” is an organic intermediate with borate groups . It’s a part of a larger family of organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .


Molecular Structure Analysis

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .


Physical And Chemical Properties Analysis

The compound is a clear liquid . It has a boiling point of 120°C, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 .

Scientific Research Applications

Structural Analysis and Synthesis

  • Compounds like 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile are often used in structural and synthetic chemistry. For instance, similar boric acid ester intermediates have been synthesized through multi-step substitution reactions. Their structures are confirmed through techniques like FTIR, NMR spectroscopy, and mass spectrometry, and their molecular structures are calculated using density functional theory (DFT) (Huang et al., 2021).

Crystallography

  • The compound's crystallographic and conformational analyses are crucial. Single crystals are measured by X-ray diffraction, and molecular structures are compared with DFT results. This ensures consistency between the optimized molecular structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Molecular Properties Exploration

  • The molecular electrostatic potential and frontier molecular orbitals of such compounds are investigated via DFT. This reveals some of their physicochemical properties, helping in understanding their behavior in different chemical environments (Wu et al., 2021).

Medicinal Chemistry Applications

  • In medicinal chemistry, similar compounds have been modified to improve their properties. For example, certain analogs demonstrate improved hydrolytic stability and efficiency in sequestering iron(III) to inhibit iron-catalyzed oxidative damage (Wang & Franz, 2018).

Application in Fluorescence Probes

  • Boronate ester compounds are used in synthesizing fluorescence probes for detecting substances like hydrogen peroxide. These probes show varied fluorescence responses based on their molecular structures, which is critical for biomedical imaging and diagnostics (Lampard et al., 2018).

Semiconductor Research

  • Such compounds serve as precursors for the synthesis of high-performance semiconducting polymers, demonstrating their role in advanced materials science (Kawashima et al., 2013).

Safety and Hazards

This compound is moisture sensitive . It has a flash point of 108°F and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s classified as Eye Irrit. 2 - Flam. Liq. 3 according to GHS classification .

Future Directions

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests potential future directions in the field of drug delivery systems.

properties

IUPAC Name

5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)11-9(6-15)7-16-8-10(11)17-5/h7-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPQLRMUARVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673867
Record name 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247726-68-6
Record name 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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